molecular formula C10H7FN2O B3094823 2-(4-Fluorophenyl)-5-pyrimidinol CAS No. 1260862-66-5

2-(4-Fluorophenyl)-5-pyrimidinol

Cat. No. B3094823
M. Wt: 190.17 g/mol
InChI Key: BVDGZALSDBAOJT-UHFFFAOYSA-N
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Patent
US08293734B2

Procedure details

Ether 109 (301 mg, 1.21 mmol) was treated with 1.25M HCl in MeOH (10 mL) and the mixture was stirred at 53° C. for 4 h. The resulting cooled solution was diluted with ice-water (100 mL) and extracted with CH2Cl2 (5×80 mL). The combined extracts were evaporated to dryness and the residue was triturated in pentane to give 2-(4-fluorophenyl)-5-pyrimidinol (111) (225 mg, 98%) as a white solid: mp (pentane) 200-202° C.; 1H NMR [(CD3)2SO] δ 10.55 (v br s, 1H), 8.42 (s, 2H), 8.29 (ddt, J=9.1, 5.7, 2.6 Hz, 2H), 7.28 (ft, J=9.0, 2.6 Hz, 2H); HRESIMS calcd for C10H8FN2O m/z [M+H]+ 191.0615. found 191.0616.
Name
Ether
Quantity
301 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC[O:5][C:6]1[CH:7]=[N:8][C:9]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)=[N:10][CH:11]=1)C.Cl>CO>[F:18][C:15]1[CH:14]=[CH:13][C:12]([C:9]2[N:8]=[CH:7][C:6]([OH:5])=[CH:11][N:10]=2)=[CH:17][CH:16]=1

Inputs

Step One
Name
Ether
Quantity
301 mg
Type
reactant
Smiles
C(C)OCOC=1C=NC(=NC1)C1=CC=C(C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
ice water
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
53 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 53° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting cooled solution
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (5×80 mL)
CUSTOM
Type
CUSTOM
Details
The combined extracts were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was triturated in pentane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NC=C(C=N1)O
Measurements
Type Value Analysis
AMOUNT: MASS 225 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.